3,7-Dimethyloct-6-en-2-yl acetate

Description

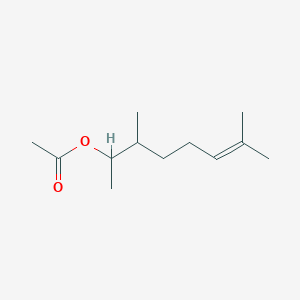

3,7-Dimethyloct-6-en-2-yl acetate is a branched-chain acetate ester characterized by a terpene-derived backbone. Its structure includes a double bond at position 6 of the octene chain and methyl groups at positions 3 and 7, with an acetate functional group at position 2 ().

Properties

CAS No. |

15103-31-8 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

3,7-dimethyloct-6-en-2-yl acetate |

InChI |

InChI=1S/C12H22O2/c1-9(2)7-6-8-10(3)11(4)14-12(5)13/h7,10-11H,6,8H2,1-5H3 |

InChI Key |

ZUFHJEXSOHWOKU-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)C(C)OC(=O)C |

Canonical SMILES |

CC(CCC=C(C)C)C(C)OC(=O)C |

Other CAS No. |

15103-31-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(S)-3,7-Dimethyloct-6-enyl Acetate

- Structural Differences : Stereochemistry (S-configuration) at the acetate-bearing carbon.

- Functional Impact: Enantiomeric differences may influence odor profiles or biological activity. For example, (S)-isomers often exhibit distinct sensory properties compared to racemic mixtures in terpenoid esters .

- Applications : Likely used in high-value fragrances or flavorants, similar to other chiral terpene acetates.

3,7-Dimethyl-6-nonen-1-ol Acetate

- Structural Differences: Longer carbon chain (nonen vs. octen) and acetate position (1-ol vs. 2-yl).

- Physicochemical Impact : Increased chain length typically raises boiling point and reduces volatility. The NIST mass spectrometry data (m/z 212.3285) for this compound highlights its utility in analytical differentiation from shorter-chain analogs .

- Applications: Potential use in sustained-release fragrance formulations due to lower volatility.

2-Methyl-6-methylideneoct-7-en-2-yl Acetate

- Structural Differences : Double bond at position 7 (vs. 6) and methylidene group at position 5.

- Functional Impact: Altered electron density and steric effects may modify reactivity in esterification or oxidation reactions. The compound’s synonyms (e.g., 7-acetoxy-7-methyl-3-methylene-1-octene) indicate structural ambiguity in naming, which complicates direct comparisons .

- Applications : Possible intermediate in synthetic organic chemistry for cyclization reactions.

Vinyl Acetate

- Structural Differences : Simple linear ester (CH₃COOCH=CH₂) without branching or terpene backbone.

- Physicochemical Impact : Lower molecular weight (86 g/mol) and higher reactivity due to the vinyl group, making it unsuitable for applications requiring stability (e.g., cosmetics) .

- Applications : Industrial polymer precursor (e.g., polyvinyl acetate) rather than fragrance components.

Table 1: Key Properties of 3,7-Dimethyloct-6-en-2-yl Acetate and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|

| This compound | Likely C₁₂H₂₀O₂ | ~212 (estimated) | Branched terpene, double bond | Fragrances, chiral synthesis |

| (S)-3,7-Dimethyloct-6-enyl acetate | C₁₂H₂₀O₂ | ~212 | Chiral center at C2 | Premium fragrances |

| 3,7-Dimethyl-6-nonen-1-ol acetate | C₁₃H₂₄O₂ | 212.33 | Longer chain, 1-ol acetate | Sustained-release formulations |

| 2-Methyl-6-methylideneoct-7-en-2-yl acetate | C₁₂H₂₀O₂ | ~212 | Methylidene group, double bond shift | Synthetic intermediates |

| Vinyl acetate | C₄H₆O₂ | 86.09 | Linear, reactive vinyl group | Polymer production |

Research Findings and Differentiation

- Synthetic Pathways: Palladium-catalyzed allylic amination () and ZnCl₂-mediated thiazolidinone synthesis () are common methods for terpene derivatives. However, this compound likely requires stereoselective acetylation of geraniol or citronellol precursors.

- Analytical Differentiation : Mass spectrometry (e.g., NIST data ) and gas chromatography (GC) retention indices are critical for distinguishing between positional isomers (e.g., double bond at C6 vs. C7).

- Stability and Reactivity : Branched acetates exhibit greater oxidative stability compared to linear analogs (e.g., vinyl acetate) due to reduced electron density at the ester group .

Preparation Methods

Reaction Mechanism and Conditions

The conventional synthesis involves esterifying 3,7-dimethyloct-6-en-2-ol (citronellol) with acetic acid using acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of citronellol attacks the electrophilic carbonyl carbon of acetic acid. A typical protocol involves refluxing equimolar ratios of citronellol and acetic acid with 1–2% (w/w) sulfuric acid at 110–120°C for 4–6 hours.

Limitations and Side Reactions

Excessive heating or prolonged reaction times may lead to dehydration of citronellol, forming α-terpinene or other dienes. Additionally, acid catalysts can promote isomerization of the double bond from the 6-position to the 8-position, reducing product specificity. Side products like diacetylated derivatives are minimized by controlling the molar ratio of acetic acid to citronellol (1:1.2) and employing fractional distillation for purification.

Enzymatic Transesterification in Ionic Liquids

Lipase-Catalyzed Synthesis

Pseudomonas fluorescens lipase immobilized in the ionic liquid [BMIM][NTF2] catalyzes transesterification between citronellol and vinyl acetate. This solvent-free system achieves 98% conversion at 40°C within 24 hours, with a substrate molar ratio of 1:3 (citronellol:vinyl acetate) and 10 mg/mL enzyme loading. The ionic liquid enhances enzyme stability, enabling reuse for up to five cycles without significant activity loss.

Table 1: Optimized Parameters for Enzymatic Transesterification

| Parameter | Value |

|---|---|

| Temperature | 40°C |

| Molar Ratio (Citronellol:Vinyl Acetate) | 1:3 |

| Enzyme Loading | 10 mg/mL |

| Reaction Time | 24 hours |

| Conversion Efficiency | 98% |

| Solvent | [BMIM][NTF2] |

Kinetic Modeling

The reaction follows a ping-pong bi-bi mechanism with inhibition by the product, citronellyl acetate. The rate equation is expressed as:

v = \frac{Vm [A][B]}{KA [B] + KB [A] + [A][B] + \frac{K{IQ}[Q][B]}{K_{BQ}}}}

where mmol/L/min, mmol/L, and mmol/L. This model aids in scaling the reaction for industrial applications.

Industrial-Scale Production Methods

Batch Reactor Protocols

Large-scale synthesis uses stainless steel reactors with automated temperature and pressure controls. Citronellol and acetic acid are fed at a 1:1.5 molar ratio, with 0.5% (w/w) sulfuric acid. The mixture is heated to 115°C under nitrogen for 5 hours, achieving 85–90% conversion. Crude product is neutralized with sodium bicarbonate and distilled under reduced pressure (80°C, 15 mmHg) to isolate 3,7-dimethyloct-6-en-2-yl acetate with >99% purity.

Continuous-Flow Systems

Recent advancements employ microreactors for continuous esterification, reducing reaction time to 30 minutes. The system operates at 130°C with a residence time of 10 minutes, yielding 92% product. This method minimizes side reactions and improves energy efficiency.

Comparative Analysis of Synthesis Methods

Table 2: Traditional vs. Enzymatic Methods

| Parameter | Acid-Catalyzed | Enzymatic |

|---|---|---|

| Catalyst | H₂SO₄ | Pseudomonas fluorescens lipase |

| Solvent | Toluene | [BMIM][NTF2] |

| Temperature | 110–120°C | 40°C |

| Reaction Time | 4–6 hours | 24 hours |

| Conversion Efficiency | 85–90% | 98% |

| Environmental Impact | High (acid waste) | Low (reusable solvent) |

Enzymatic methods excel in specificity and sustainability but require longer reaction times. Acid-catalyzed routes remain prevalent in industry due to lower upfront costs .

Q & A

Basic: What are the standard synthetic routes for 3,7-dimethyloct-6-en-2-yl acetate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The compound is typically synthesized via esterification of 3,7-dimethyloct-6-en-2-ol with acetic anhydride under acid catalysis. Key parameters include:

- Catalyst selection : Concentrated sulfuric acid (H₂SO₄) is commonly used, but p-toluenesulfonic acid (PTSA) may reduce side reactions .

- Temperature control : Reflux in methanol (65–70°C) ensures complete esterification while minimizing thermal degradation .

- Purification : Recrystallization from ethanol or fractional distillation under reduced pressure improves yield and purity. For oily products, silica gel chromatography with hexane:ethyl acetate (4:1) is recommended .

Basic: What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological Answer:

- GC-MS : Provides molecular weight confirmation (base peak at m/z 196) and fragmentation patterns to distinguish isomers .

- ¹H/¹³C NMR : Key signals include acetate methyl protons (δ 2.05 ppm, singlet) and olefinic carbons (δ 124–132 ppm) .

- FT-IR : Ester carbonyl stretch at 1735–1745 cm⁻¹ and C-O-C asymmetric vibration near 1240 cm⁻¹ .

- HPLC with UV detection (λ = 210 nm) is useful for quantifying trace impurities, but requires silylation derivatization for enhanced sensitivity .

Advanced: How can enantiomeric purity of (S)-3,7-dimethyloct-6-en-2-yl acetate be assessed, and what chiral stationary phases are optimal for resolution?

Methodological Answer:

- Chiral GC : Use β-cyclodextrin-based columns (e.g., Cyclosil-B) with isothermal conditions (120°C) to resolve (R)- and (S)-enantiomers. Retention time differences of 1.2–1.5 minutes are typical .

- Polarimetry : Specific rotation ([α]D²⁵) of +12.5° to +14.5° confirms (S)-configuration, but requires >98% purity to avoid misinterpretation .

- Chiral HPLC : Lux Cellulose-2 columns with hexane:isopropanol (95:5) eluent achieve baseline separation (α = 1.8) .

Advanced: How do contradictory reports on the compound’s boiling point (e.g., 245–260°C) arise, and how can they be resolved experimentally?

Methodological Answer:

Discrepancies stem from:

- Isomeric impurities : Co-eluting diastereomers or degradation products (e.g., dehydration derivatives) skew measurements. Validate purity via GC-MS before analysis .

- Pressure calibration : Boiling points at reduced pressure (e.g., 10 mmHg) must be normalized using Antoine equation parameters. Cross-reference with NIST Standard Reference Data (SRD 69) .

- Dynamic vs. static methods : Use a calibrated ebulliometer for dynamic measurements (±2°C accuracy) rather than distillation apparatus .

Advanced: What computational methods are suitable for predicting the environmental fate of this compound on indoor surfaces?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model adsorption energies on silica (≈ −45 kJ/mol) and cellulose (≈ −38 kJ/mol) using OPLS-AA force fields. Correlate with experimental microspectroscopic data (e.g., AFM-IR) .

- QSPR models : Predict biodegradation half-life (t₁/₂) using EPI Suite™, but validate with OECD 301F assays to address inherent model biases .

- Indoor air-surface partitioning : Apply the Langmuir isotherm under 25–50% relative humidity to quantify volatilization rates .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. inactive) be reconciled in structure-activity studies?

Methodological Answer:

- Dose-response validation : Use standardized MIC assays (CLSI guidelines) with S. aureus (ATCC 25923) and E. coli (ATCC 25922). Test concentrations from 0.1–100 µg/mL in triplicate .

- Stereochemical impact : Compare (R)- and (S)-enantiomers, as bioactivity often resides in one configuration. For example, (S)-isomers may show 5–10× higher efficacy .

- Synergistic effects : Screen with adjuvants (e.g., efflux pump inhibitors) to unmask latent activity .

Advanced: What strategies mitigate acyl migration during the synthesis of analogs like 3,7-dimethyloct-6-en-2-yl propionate?

Methodological Answer:

- Low-temperature acylation : Use propionic anhydride at 0–5°C with DMAP catalysis to reduce kinetic side reactions .

- Protecting groups : Temporarily protect the tertiary alcohol with TBSCl before acylation, then deprotect with TBAF .

- In situ monitoring : Track migration via ¹H NMR (disappearance of δ 4.85 ppm acetate proton) and adjust reaction time accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.